molecular formula C16H27N5 B11742041 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11742041
M. Wt: 289.42 g/mol
InChI Key: YFNXJDADLLHOSS-UHFFFAOYSA-N
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Description

The compound “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and isopropyl groups through alkylation reactions. The final step usually includes the formation of the amine linkage between the two pyrazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole ketones, while reduction can yield dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to its pyrazole rings. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. Research could explore its potential as a pharmaceutical agent.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in various applications.

Mechanism of Action

The mechanism of action of “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole rings could facilitate binding to active sites, while the methyl and isopropyl groups could influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with anti-inflammatory properties.

    3,5-Dimethylpyrazole: A simpler pyrazole compound used in various chemical reactions.

    4-Isopropyl-3-methyl-1H-pyrazole: A structurally similar compound with potential biological activity.

Uniqueness

The uniqueness of “{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine” lies in its dual pyrazole structure with specific methyl and isopropyl substitutions. This unique arrangement may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C16H27N5/c1-12(2)11-20-7-6-16(19-20)10-17-8-15-9-18-21(13(3)4)14(15)5/h6-7,9,12-13,17H,8,10-11H2,1-5H3

InChI Key

YFNXJDADLLHOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)CC(C)C

Origin of Product

United States

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